4-Azaspiro[2.5]octane-7-carbonitrile
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Overview
Description
4-Azaspiro[2.5]octane-7-carbonitrile is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.5]octane-7-carbonitrile can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be performed using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.5]octane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction may produce spirocyclic amines.
Scientific Research Applications
4-Azaspiro[2.5]octane-7-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.5]octane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Azaspiro[2.5]octane-7-carbonitrile can be compared with other spirocyclic compounds, such as:
Spirotetramat: A second-generation insecticide with a spirocyclic structure.
2-Azaspiro[3.4]octane: Another spirocyclic compound with different ring sizes and functional groups.
The uniqueness of this compound lies in its specific ring system and the presence of a nitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-azaspiro[2.5]octane-7-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-6-7-1-4-10-8(5-7)2-3-8/h7,10H,1-5H2 |
InChI Key |
GHYOJHFTYRTXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CC2)CC1C#N |
Origin of Product |
United States |
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